molecular formula C9H8N2O2 B1282566 2-(3-Methyl-2-nitrophenyl)acetonitrile CAS No. 91192-25-5

2-(3-Methyl-2-nitrophenyl)acetonitrile

Cat. No.: B1282566
CAS No.: 91192-25-5
M. Wt: 176.17 g/mol
InChI Key: QRUQKLCGZUEVHE-UHFFFAOYSA-N
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Description

2-(3-Methyl-2-nitrophenyl)acetonitrile is a useful research compound. Its molecular formula is C9H8N2O2 and its molecular weight is 176.17 g/mol. The purity is usually 95%.
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Scientific Research Applications

Kinetic Studies in Proton Transfer Reactions

A study by Minksztym and Jarczewski (2004) explored the kinetic behavior of proton abstraction in acetonitrile using carbon acids, including derivatives related to 2-(3-Methyl-2-nitrophenyl)acetonitrile. The research provided insights into the relationship between acidity constants and kinetic parameters in such reactions (Minksztym & Jarczewski, 2004).

Chemical Reactions and Rearrangements

Buchstaller and Anlauf (2004) studied the Smiles rearrangement in 2-aryloxy-2-methylpropionamides, derived from 2-nitrophenols, a category that includes this compound. Their work contributes to understanding the transformations of 2-nitro substituted aniline derivatives (Buchstaller & Anlauf, 2004).

Amphotropic Ionic Liquid Crystals

Research by Gowda et al. (2004) on methyl-tri-n-decylphosphonium salts in acetonitrile revealed amphotropic behavior, indicating potential applications of such substances, including this compound derivatives, in structural studies using NMR spectroscopy (Gowda et al., 2004).

Structural and Spectral Analysis

Binev et al. (2000) conducted a detailed study on the structure of (4-nitrophenyl)acetonitrile and its carbanion, providing essential insights into the structural and spectral changes during the molecule-to-carbanion conversion, which is relevant for understanding the behavior of this compound (Binev et al., 2000).

Synthesis and Herbicidal Activities

Yuan-xiang Li (2011) explored the synthesis of N-[2-[(4,6-dimethoxypyrimidin-2-yl)(hydroxy)methyl]phenyl] substituted formamide derivatives using 2-(2-nitrophenyl)acetonitrile. Although no herbicidal activities were observed, this research broadens the scope of potential applications for related compounds (Li, 2011).

Properties

IUPAC Name

2-(3-methyl-2-nitrophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-7-3-2-4-8(5-6-10)9(7)11(12)13/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRUQKLCGZUEVHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)CC#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70549193
Record name (3-Methyl-2-nitrophenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70549193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91192-25-5
Record name (3-Methyl-2-nitrophenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70549193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A round bottomed flask was charged with 6.51 g (0.028 mol) of 3-methyl-2nitrobenzyl bromide, 120 mL 1:1 EtOH:H2O, and 5.5 g KCN (0.084 mol). The reaction solution was heated to 60° C. for 2 h. The reaction was cooled and the volatiles removed in vacuo. The resulting solid was dissolved in 150 mL water and extracted with 300 mL ethyl acetate. The organic extracts were washed with brine, dried over MgSO4, filtered, and concentrated. This gave 4.63 g (92% yield) of the desired material as a slightly yellow solid. 1H NMR (400 MHz, CDCl3) δ 7.45–7.41 (m, 2H), 7.33–7.31 (m,1H), 3.77 (s, 2H), 2.36 (s, 3H).
Quantity
6.51 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
5.5 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
92%

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